[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and a benzyl ester moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopropyl group, and the esterification with benzyl alcohol. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester: Differing by the presence of a methyl group instead of a cyclopropyl group.
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid ethyl ester: Differing by the presence of an ethyl ester instead of a benzyl ester.
These comparisons highlight the unique structural features and potential advantages of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-11-19-10-8-16(12-19)20(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFOMUHPRAYHJH-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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